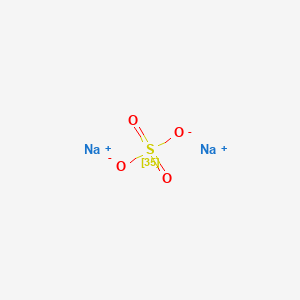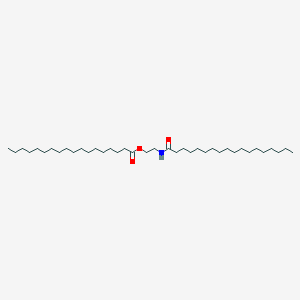
N,2'-Diphenyl acetohydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2'-Diphenyl acetohydroxamic acid (DPAH) is a chemical compound that has been widely studied for its potential applications in scientific research. DPAH is a hydroxamic acid derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N,2'-Diphenyl acetohydroxamic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways within cells. Specifically, N,2'-Diphenyl acetohydroxamic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
N,2'-Diphenyl acetohydroxamic acid has been shown to exhibit a range of interesting biochemical and physiological effects. For example, N,2'-Diphenyl acetohydroxamic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. In addition, N,2'-Diphenyl acetohydroxamic acid has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,2'-Diphenyl acetohydroxamic acid in lab experiments is that it is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that the mechanism of action of N,2'-Diphenyl acetohydroxamic acid is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N,2'-Diphenyl acetohydroxamic acid. One area of interest is in the development of new cancer treatments, based on the anti-tumor properties of N,2'-Diphenyl acetohydroxamic acid. In addition, further investigation into the mechanism of action of N,2'-Diphenyl acetohydroxamic acid could provide valuable insights into the regulation of gene expression and other cellular processes. Finally, the potential use of N,2'-Diphenyl acetohydroxamic acid as an antimicrobial agent warrants further investigation, particularly in light of the growing problem of antibiotic resistance.
Métodos De Síntesis
The synthesis of N,2'-Diphenyl acetohydroxamic acid can be achieved through a number of different methods, including the reaction of diphenylamine with acetyl chloride and hydroxylamine hydrochloride. Alternatively, N,2'-Diphenyl acetohydroxamic acid can be synthesized via the reaction of diphenylamine with acetic anhydride and hydroxylamine sulfate.
Aplicaciones Científicas De Investigación
N,2'-Diphenyl acetohydroxamic acid has been extensively studied for its potential applications in scientific research. One area of interest is in the field of cancer research, where N,2'-Diphenyl acetohydroxamic acid has been shown to exhibit anti-tumor properties. In addition, N,2'-Diphenyl acetohydroxamic acid has also been investigated for its potential use as an antimicrobial agent, with promising results.
Propiedades
Número CAS |
13663-57-5 |
|---|---|
Nombre del producto |
N,2'-Diphenyl acetohydroxamic acid |
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-hydroxy-N,2-diphenylacetamide |
InChI |
InChI=1S/C14H13NO2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,17H,11H2 |
Clave InChI |
YNANYWOKXKOSRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O |
Otros números CAS |
13663-57-5 |
Sinónimos |
N,2'-diphenyl acetohydroxamic acid N,2'-DPAHA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



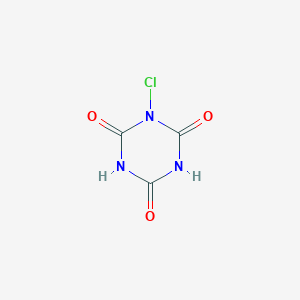

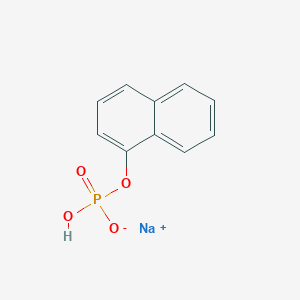


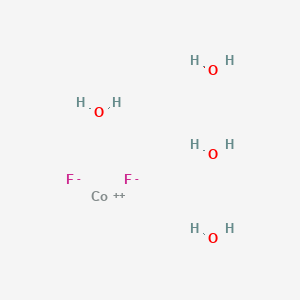

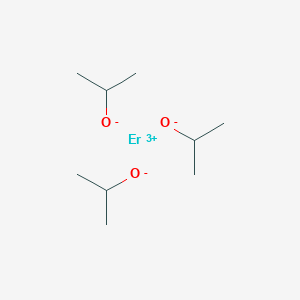
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)

